molecular formula C10H7N5O2 B11782383 1-(Pyrazolo[1,5-a]pyrazin-4-yl)-1H-pyrazole-3-carboxylic acid

1-(Pyrazolo[1,5-a]pyrazin-4-yl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B11782383
M. Wt: 229.19 g/mol
InChI Key: RVBFDHNAAPVIPL-UHFFFAOYSA-N
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Description

1-(Pyrazolo[1,5-a]pyrazin-4-yl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that features a unique structure combining pyrazole and pyrazine rings. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and unique chemical properties.

Preparation Methods

The synthesis of 1-(Pyrazolo[1,5-a]pyrazin-4-yl)-1H-pyrazole-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of aminopyrazole with a suitable pyrazine derivative under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often incorporating techniques such as crystallization and chromatography for purification.

Chemical Reactions Analysis

1-(Pyrazolo[1,5-a]pyrazin-4-yl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups on the pyrazole or pyrazine rings are replaced by other groups. Common reagents for these reactions include halogens and organometallic compounds.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(Pyrazolo[1,5-a]pyrazin-4-yl)-1H-pyrazole-3-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials, such as fluorescent probes and sensors.

Mechanism of Action

The mechanism of action of 1-(Pyrazolo[1,5-a]pyrazin-4-yl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-(Pyrazolo[1,5-a]pyrazin-4-yl)-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:

    Pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure but differ in the fused ring system, leading to different chemical and biological properties.

    Pyrazolo[3,4-b]pyridines: These compounds also feature a pyrazole ring but are fused with a pyridine ring instead of a pyrazine ring.

    Pyrazoloquinolines: These compounds have a quinoline ring fused with a pyrazole ring, offering distinct properties and applications.

The uniqueness of this compound lies in its specific ring fusion and the resulting chemical properties, which make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H7N5O2

Molecular Weight

229.19 g/mol

IUPAC Name

1-pyrazolo[1,5-a]pyrazin-4-ylpyrazole-3-carboxylic acid

InChI

InChI=1S/C10H7N5O2/c16-10(17)7-2-5-15(13-7)9-8-1-3-12-14(8)6-4-11-9/h1-6H,(H,16,17)

InChI Key

RVBFDHNAAPVIPL-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1C(=O)O)C2=NC=CN3C2=CC=N3

Origin of Product

United States

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